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Compound of Interest

Compound Name: (R)-5-Amino-4-methyl-1-pentanol

Cat. No.: B8246405

Get Quote

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development

Professionals Application: Advanced chiral building block for next-generation macrocyclic

EGFR Tyrosine Kinase Inhibitors (TKIs).

Strategic Route Design & Mechanistic Rationale
(R)-5-Amino-4-methyl-1-pentanol is a critical chiral amino alcohol utilized in the synthesis of

advanced macrocyclic kinase inhibitors, notably in the discovery path of next-generation EGFR

TKIs such as BI-4020 [1]. Scaling up the synthesis of this aliphatic chain presents two distinct

challenges: preserving the stereochemical integrity of the methyl-bearing chiral center and

avoiding hazardous, high-energy intermediates (e.g., alkyl azides) typically used in primary

amine synthesis.

As a self-validating system, this protocol was designed around a robust, azide-free lactone

intermediate route.

The Chiral Pool "Gotcha": Cahn-Ingold-Prelog Priority
Inversion
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A common pitfall in the synthesis of this molecule is the selection of the starting material. To

synthesize the (R)-enantiomer of the final product, one must paradoxically begin with the (S)-

Roche ester (methyl (S)-3-hydroxy-2-methylpropionate).

Causality: In the (S)-Roche ester, the ester carbonyl (-COOMe) holds Priority 1, and the

hydroxymethyl (-CH2OH) holds Priority 2. During the chain extension, the -COOMe group is

elongated into a hydroxypropyl group (-CH2CH2CH2OH), while the -CH2OH is eventually

converted to an aminomethyl group (-CH2NH2). Because nitrogen has a higher atomic

number than carbon, the aminomethyl group assumes Priority 1, pushing the extended

carbon chain to Priority 2. This swapping of priority groups results in a formal nomenclature

inversion from (S) to (R), even though the spatial 3D arrangement of the chiral center

remains untouched.

The Azide-Free Advantage: Lactonization and
Ammonolysis
Traditional routes convert the terminal alcohol to a mesylate, displace it with sodium azide, and

reduce it. On a multi-kilogram scale, azides pose severe explosion hazards.

Causality: By utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by

hydrogenation, we generate a 5-hydroxy-4-methylpentanoate intermediate. Under acidic

deprotection, this intermediate spontaneously cyclizes into (S)-4-methyl-δ-valerolactone.

This lactone is highly stable, easily purified via vacuum distillation (bypassing

chromatography), and can be smoothly opened with ammonia to form a hydroxy-amide.

Subsequent reduction yields the target amino alcohol safely and efficiently.

Quantitative Data & Process Parameters
The following table summarizes the in-process controls (IPCs) and expected yields for the

optimized scale-up route.
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Step
Transformat
ion

Key
Reagents

IPC Method
Expected
Yield

ee%

1
Protection &

Reduction

TBSCl,

Imidazole;

LiBH₄

GC-MS

(Ester

consumption)

88% (over 2

steps)
>99%

2
Oxidation &

HWE

TEMPO/NaO

Cl; TEPA,

LiCl, DIPEA

Chiral HPLC

(Aldehyde

epimerization

)

82% (over 2

steps)
>98%

3

Hydrogenatio

n &

Lactonization

H₂, Pd/C;

HCl/EtOH

GC-MS

(Lactone

formation)

91% >98%

4
Ammonolysis

& Reduction

NH₃ (aq);

LiAlH₄

LC-MS

(Amide

consumption)

85% (over 2

steps)
>98%

Step-by-Step Scale-Up Protocols
Step 1: Preparation of (R)-3-(tert-
butyldimethylsilyloxy)-2-methylpropan-1-ol

Protection: Charge a reactor with (S)-Roche ester (1.0 eq) and DMF (5 vol). Add Imidazole

(1.5 eq) and cool to 0 °C. Portion-wise, add TBSCl (1.1 eq). Stir at room temperature for 4 h.

Quench with water and extract with MTBE. Concentrate the organic layer.

Reduction: Dissolve the crude TBS-ester in THF (10 vol) and cool to 0 °C. Slowly add LiBH₄

(1.2 eq) as a 2.0 M solution in THF. Warm to room temperature and stir for 12 h.

Workup: Carefully quench with saturated aqueous NH₄Cl (gas evolution). Extract with

EtOAc, dry over Na₂SO₄, and concentrate to yield the mono-protected diol.

Step 2: Preparation of Ethyl (S)-5-(tert-
butyldimethylsilyloxy)-4-methylpent-2-enoate
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Oxidation: Dissolve the alcohol from Step 1 in DCM (10 vol). Add TEMPO (0.01 eq) and KBr

(0.1 eq) in water (1 vol). Cool to 0 °C. Slowly dose NaOCl (1.1 eq, 10% aq. solution)

maintaining the internal temperature below 5 °C. Separate the organic layer immediately

upon reaction completion to prevent over-oxidation.

HWE Olefination (Masamune-Roush Conditions): In a separate vessel, suspend anhydrous

LiCl (1.2 eq) in MeCN (10 vol). Add triethyl phosphonoacetate (TEPA) (1.1 eq) and DIPEA

(1.2 eq). Stir for 30 min.

Coupling: Slowly add the freshly prepared aldehyde to the HWE mixture at 0 °C. Note: The

use of mild Masamune-Roush conditions[2] is strictly required here to prevent base-

catalyzed epimerization of the α-chiral center. Stir for 12 h, quench with water, extract with

MTBE, and concentrate.

Step 3: Preparation of (S)-4-Methyl-δ-valerolactone
Hydrogenation: Charge a pressure reactor with the unsaturated ester from Step 2, EtOH (10

vol), and 10% Pd/C (5 wt%). Purge with N₂ and apply H₂ gas (2 bar). Stir vigorously for 6 h

at room temperature until H₂ uptake ceases. Filter through Celite to remove the catalyst.

Lactonization: To the ethanolic solution, add 3M HCl in EtOH (2.0 eq). Heat to 60 °C for 8 h.

The acidic conditions simultaneously cleave the TBS ether and drive the thermodynamically

favorable cyclization into the δ-lactone.

Purification: Neutralize with solid NaHCO₃, filter, and concentrate. Purify the crude lactone

via short-path vacuum distillation to afford a colorless oil.

Step 4: Preparation of (R)-5-Amino-4-methyl-1-pentanol
Ammonolysis: Dissolve the distilled lactone in 28% aqueous NH₃ (10 vol) or NH₃ in MeOH.

Stir in a sealed vessel at 40 °C for 24 h. Concentrate under reduced pressure to yield (S)-5-

hydroxy-4-methylpentanamide as a white solid. Dry thoroughly via azeotropic distillation with

toluene.

Reduction: Suspend the amide in anhydrous THF (15 vol) and cool to 0 °C. Slowly add

LiAlH₄ (2.5 eq) portion-wise. Reflux the mixture for 12 h.
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Fieser Workup: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, strictly

sequentially add: x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O [3].

Causality: The Fieser workup hydrolyzes the transient aluminate complexes into granular,

free-flowing aluminum salts, completely avoiding the intractable emulsions that plague

standard aqueous quenches.

Stir for 30 min, add anhydrous MgSO₄, and filter through a fritted funnel. Concentrate the

filtrate to afford the final (R)-5-Amino-4-methyl-1-pentanol as a viscous, pale-yellow oil.

Visualizing the Workflow
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Caption: Overall azide-free scale-up synthetic route for (R)-5-Amino-4-methyl-1-pentanol.

Mechanism of Ammonolysis and Reduction
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Caption: Mechanistic progression of lactone ammonolysis and subsequent reduction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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